トラケランタミン

概要

説明

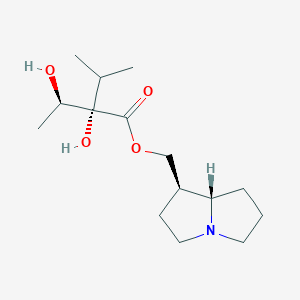

Trachelanthamine is a pyrrolizidine alkaloid isolated from plants, specifically from the Boraginaceae family, such as Cynoglossum creticum . Pyrrolizidine alkaloids are known for their complex structures and biological activities. Trachelanthamine has a molecular formula of C15H27NO4 and a molecular weight of 285.38 g/mol .

科学的研究の応用

Chemistry

Trachelanthamine serves as a model compound for studying the behavior of pyrrolizidine alkaloids in various chemical reactions. Its structural characteristics allow researchers to understand the reactivity and interactions of similar compounds, which is crucial for developing new synthetic methodologies.

Biology

Research into the biological effects of Trachelanthamine has revealed its genotoxic properties. Studies indicate that it may influence cellular processes, particularly in liver cells, where it has been linked to hepatotoxicity. The compound's interaction with cellular mechanisms is a significant area of investigation, particularly concerning its potential to induce DNA damage and affect cell viability.

Medicine

Trachelanthamine's potential therapeutic applications are being explored, particularly regarding its effects on liver health. Its hepatotoxic properties necessitate careful study to understand the mechanisms behind its toxicity and potential therapeutic benefits.

- Case Study : A study investigating the cytotoxic effects of various pyrrolizidine alkaloids, including Trachelanthamine, utilized HepaRG cells to assess cell viability and apoptosis. Results indicated that certain concentrations led to significant cellular damage, highlighting the need for further research into safe therapeutic applications .

Industry

In industrial applications, Trachelanthamine is utilized in the development of natural product-based pharmaceuticals. It serves as a reference compound in analytical chemistry, aiding in the identification and quantification of other pyrrolizidine alkaloids in plant extracts.

Biochemical Pathways

- Genotoxicity : Pyrrolizidine alkaloids are known to cause DNA damage through metabolic activation, leading to potential carcinogenic effects .

- Metabolic Activation : Understanding how Trachelanthamine is metabolized within the body can provide insights into its safety profile and therapeutic potential.

Table 1: Summary of Applications of Trachelanthamine

| Application Area | Description | Key Findings |

|---|---|---|

| Chemistry | Model compound for studying pyrrolizidine alkaloids | Useful for developing synthetic methodologies |

| Biology | Investigated for genotoxic properties | Linked to DNA damage in liver cells |

| Medicine | Potential therapeutic applications | Requires further research due to hepatotoxicity |

| Industry | Reference compound in analytical chemistry | Aids in quantifying other alkaloids |

Table 2: Toxicological Assessment of Trachelanthamine

作用機序

Target of Action

Trachelanthamine is a pyrrolizidine alkaloid The specific targets of Trachelanthamine are not explicitly mentioned in the available literature

Mode of Action

As a pyrrolizidine alkaloid, it may interact with its targets to induce certain biological effects . .

Biochemical Pathways

Pyrrolizidine alkaloids are known to be involved in a variety of biochemical pathways . .

Result of Action

Some studies suggest that pyrrolizidine alkaloids may have genotoxic effects

準備方法

Synthetic Routes and Reaction Conditions: Trachelanthamine can be synthesized through classical tracer studies using radioactively labeled precursor amines like putrescine, spermidine, and homospermidine . The synthesis involves various necine bases such as trachelanthamidine, supinidine, retronecine, and heliotridine .

Industrial Production Methods: Industrial production of Trachelanthamine is typically achieved through extraction from natural sources, such as Eupatorium fortunei . The extraction process involves using solvents like methanol and solid-phase extraction techniques to isolate the compound .

化学反応の分析

Types of Reactions: Trachelanthamine undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkyl halides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated compounds.

類似化合物との比較

- Trachelanthamidine

- Supinidine

- Retronecine

- Heliotridine

Comparison: Trachelanthamine is unique among pyrrolizidine alkaloids due to its specific structure and biological activity. While similar compounds like trachelanthamidine and supinidine share structural motifs, Trachelanthamine’s distinct arrangement of functional groups contributes to its unique genotoxic properties .

生物活性

Trachelanthamine is a pyrrolizidine alkaloid (PA) primarily derived from plants in the Boraginaceae family. This compound has garnered attention due to its diverse biological activities, including potential toxicity and therapeutic effects. This article provides a comprehensive overview of the biological activity of trachelanthamine, supported by research findings, case studies, and data tables.

1. Chemical Structure and Biosynthesis

Trachelanthamine is characterized by its unique pyrrolizidine structure, which plays a crucial role in its biological activity. The compound is biosynthesized through a series of enzymatic reactions involving precursors such as putrescine and spermidine, leading to the formation of necine bases like trachelanthamidine. This process has been extensively studied to understand the metabolic pathways involved in PA biosynthesis.

Table 1: Biosynthetic Pathway of Trachelanthamine

| Precursor | Enzyme Involved | Product |

|---|---|---|

| Putrescine | Homospermidine synthase | Homospermidine |

| Homospermidine | Diamine oxidase | Trachelanthamidine |

| Trachelanthamidine | Hydroxylation | Trachelanthamine |

2.1 Antimicrobial Properties

Trachelanthamine exhibits significant antimicrobial activity against various pathogens. Studies have shown that extracts containing trachelanthamine can inhibit the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents.

- Case Study : A study reported that trachelanthamine isolated from Heliotropium species demonstrated inhibitory effects against Staphylococcus aureus and Candida albicans, suggesting its potential use in treating infections caused by these organisms .

2.2 Cytotoxic Effects

The cytotoxicity of trachelanthamine has been evaluated in several cell lines, revealing its potential as an anticancer agent. Research indicates that trachelanthamine induces apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction.

- Research Findings : In vitro studies showed that treatment with trachelanthamine led to significant cell death in HepG2 liver cancer cells, with increased levels of reactive oxygen species (ROS) observed post-treatment .

2.3 Hepatotoxicity

Despite its potential therapeutic benefits, trachelanthamine is also associated with hepatotoxicity. Pyrrolizidine alkaloids are known to cause liver damage, and trachelanthamine is no exception.

- Toxicological Assessment : A review highlighted cases where chronic exposure to PAs, including trachelanthamine, resulted in liver fibrosis and other hepatic disorders in both animal models and humans .

3. Pharmacokinetics

The pharmacokinetic profile of trachelanthamine reveals important insights into its absorption, distribution, metabolism, and excretion (ADME).

- Absorption : Studies suggest that trachelanthamine has good intestinal absorption characteristics.

- Metabolism : The compound undergoes extensive hepatic metabolism, which is crucial for its bioactivation into more toxic forms .

- Excretion : Metabolites are primarily excreted via urine, necessitating further investigation into their long-term effects on human health.

4. Conclusion

Trachelanthamine represents a complex interplay between beneficial pharmacological effects and potential toxicity. While it shows promise as an antimicrobial and anticancer agent, its hepatotoxic properties cannot be overlooked. Future research should focus on elucidating the mechanisms underlying its biological activities and exploring ways to mitigate its toxic effects while harnessing its therapeutic potential.

特性

IUPAC Name |

[(1R,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1R)-1-hydroxyethyl]-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27NO4/c1-10(2)15(19,11(3)17)14(18)20-9-12-6-8-16-7-4-5-13(12)16/h10-13,17,19H,4-9H2,1-3H3/t11-,12+,13+,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWQSLRZZOVFVHJ-OSFYFWSMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(C)O)(C(=O)OCC1CCN2C1CCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@](C(C)C)(C(=O)OC[C@@H]1CCN2[C@H]1CCC2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14140-18-2 | |

| Record name | Trachelanthamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14140-18-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。